2-(4-Fluorophenyl)-5-nitropyridine
Overview
Description
“2-(4-Fluorophenyl)-5-nitropyridine” is likely a compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)-5-nitropyridine” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a substituent on an aromatic ring is replaced by another .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-5-nitropyridine” would likely involve a pyridine ring attached to a fluorophenyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The chemical reactions of “2-(4-Fluorophenyl)-5-nitropyridine” would likely involve electrophilic aromatic substitution, given the presence of the aromatic pyridine and phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)-5-nitropyridine” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Synthesis Pathways: The compound 2-(4-Fluorophenyl)-5-nitropyridine can be derived from various synthesis pathways. For instance, a related compound, 2-chloro-5-fluoropyridine, has been synthesized through diazotization and thermolysis processes, providing insights into similar synthetic routes for 2-(4-Fluorophenyl)-5-nitropyridine (Hand & Baker, 1989).
Medicinal Chemistry
- Potential in Neuroimaging: A study on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, which are analogs involving fluoropyridin, demonstrated their high affinity as 5-HT1A receptor antagonists. This highlights the potential of fluoropyridin derivatives in neuroimaging, particularly in PET radioligands for neuropsychiatric disorders (García et al., 2014).
Material Science and Spectroscopy
- Optical Properties and Applications: Compounds related to 2-(4-Fluorophenyl)-5-nitropyridine, like 5-nitro-2-(p-fluorophenyl)benzoxazole, have been studied for their vibrational spectroscopic properties. This research provides valuable information on the potential applications of similar compounds in material science and spectroscopy (Mary et al., 2008).
Chemical Engineering
- Use in Synthesis of Acyl Fluorides: A study demonstrated the synthesis of acyl fluorides via palladium-catalyzed fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine. This indicates the utility of related nitropyridine compounds in chemical synthesis and engineering (Liang et al., 2020).
Nonlinear Optics
- Molecular Complexation in Nonlinear Optics: The study of molecular complexes formed with compounds like 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide, closely related to 2-(4-Fluorophenyl)-5-nitropyridine, offers insights into their application in nonlinear optics. This research can provide a basis for understanding the optical properties of 2-(4-Fluorophenyl)-5-nitropyridine in similar contexts (Muthuraman et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAGUEHBMXZMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382507 | |
Record name | 2-(4-fluorophenyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-nitropyridine | |
CAS RN |
886361-78-0 | |
Record name | 2-(4-fluorophenyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.